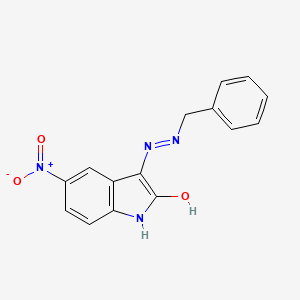

(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one

Description

(Z)-3-(2-Benzylhydrazono)-5-nitroindolin-2-one is an indolin-2-one derivative featuring a hydrazone group at position 3 and a nitro substituent at position 4. The Z-configuration refers to the stereochemistry of the hydrazone double bond. Indolin-2-one derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and photochemical properties.

Properties

IUPAC Name |

3-(benzyldiazenyl)-5-nitro-1H-indol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-15-14(18-16-9-10-4-2-1-3-5-10)12-8-11(19(21)22)6-7-13(12)17-15/h1-8,17,20H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYTVOWMYDHEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one typically involves the condensation of 5-nitroindolin-2-one with benzylhydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The benzylhydrazono group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of benzylhydrazono derivatives.

Scientific Research Applications

(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group and benzylhydrazono moiety play crucial roles in its reactivity and biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one with structurally analogous compounds, focusing on substituent effects, synthesis, spectral properties, and bioactivity.

Substituent Variations in Hydrazone Moieties

The hydrazone group’s substituent significantly impacts chemical and biological properties:

Substituent Effects on the Indolin-2-one Core

Variations at position 5 of the indolin-2-one ring modulate electronic and steric properties:

Data Tables

Table 1: Comparison of Hydrazone-Linked Substituents

Table 2: Indolin-2-one Position 5 Substituent Effects

Biological Activity

(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, focusing on various studies that have investigated its effects on different cell lines and pathogens.

Chemical Structure and Properties

The compound features a nitro group at the 5-position of the indole ring and a hydrazone linkage, which is known to influence its biological properties. The general formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of indolin-2-one, including this compound, exhibit promising anticancer activity against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study assessing the anticancer properties of related compounds, several derivatives were tested against breast (MCF-7) and lung (A-549) cancer cell lines. The results indicated that compounds with similar structures showed IC50 values ranging from 2.93 µM to 7.17 µM for MCF-7 cells, indicating substantial cytotoxicity . Although specific data for this compound was not provided in the study, the structural similarities suggest potential efficacy.

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. Studies on related compounds have shown that they can modulate apoptotic markers such as caspase-3 and Bax, leading to increased apoptosis in treated cells .

Antimicrobial Activity

The compound's nitro group suggests potential antimicrobial properties. Nitro-containing compounds are often bioactivated by microbial nitroreductases, leading to the formation of reactive intermediates that can damage cellular components in pathogens.

Case Study: Antimicrobial Efficacy

A study on related nitroimidazole compounds indicated strong antileishmanial activity with selectivity indices ranging from 26 to 431 against Leishmania species, highlighting the importance of structural features in determining biological activity . While specific data on this compound is limited, these findings suggest a potential for similar antimicrobial activity.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.